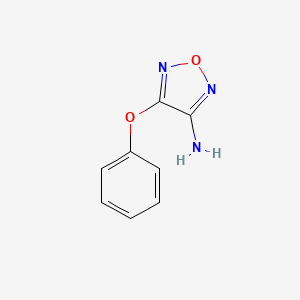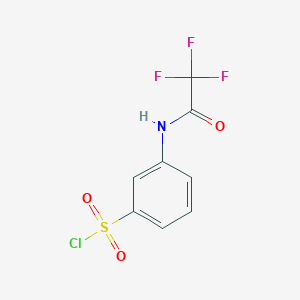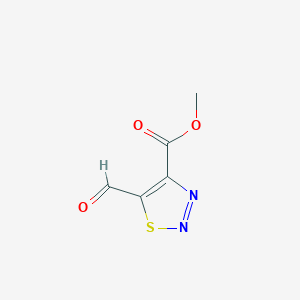![molecular formula C13H15N3O4S2 B2510072 3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097922-92-2](/img/structure/B2510072.png)
3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a methoxy group, a benzenesulfonyl group, and a thiadiazole ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The methoxy group (-OCH3) is a common substituent in organic chemistry, often contributing to the compound’s solubility. The benzenesulfonyl group is a sulfonyl group attached to a benzene ring, which can act as a leaving group in certain reactions. The thiadiazole ring is a heterocyclic compound containing two nitrogen atoms and one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, which is a type of secondary amine, could potentially make this compound a chiral molecule, meaning it could exist in two non-superimposable mirror image forms, or enantiomers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrrolidine ring could potentially undergo reactions typical of secondary amines, such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and methoxy groups could enhance the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Bioactive Potential of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole and its derivatives, including related compounds like "3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole," have been extensively studied for their broad spectrum of biological activities. These compounds are recognized for their ability to interact with various enzymes and receptors through multiple weak interactions, which is attributed to their distinctive structural features. This interaction potential facilitates a range of bioactivities such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects (Verma et al., 2019). The versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry highlights their importance in drug development and the potential for new therapeutic agents.
Heterocyclic Compounds as Optical Sensors
The role of heterocyclic compounds, including pyrimidine derivatives, which share structural similarities with thiadiazoles, extends into the development of optical sensors. These compounds, due to their capacity to form both coordination and hydrogen bonds, serve as exquisite materials for sensing applications. Their diverse biological and medicinal applications underline the multifunctionality of these heterocycles, suggesting potential for environmental monitoring and disease detection (Jindal & Kaur, 2021).
Pharmacological Significance of Thiadiazoles
The pharmacological relevance of thiadiazoles, including 1,3,4-thiadiazole derivatives, is well-documented. These compounds are explored for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. Their significance in medicinal chemistry is underscored by their ability to serve as crucial scaffolds for the development of drug-like molecules, reflecting their vast pharmacological potential (Lelyukh, 2019).
Environmental Implications of Parabens
While not directly related to the core structure of "this compound," the study of parabens offers insight into the environmental persistence and potential endocrine-disrupting effects of synthetic compounds. Parabens, used widely as preservatives, share common functional groups with many heterocyclic compounds, and their ubiquitous presence in aquatic environments raises concerns about the long-term effects of synthetic chemicals on ecosystems and human health (Haman et al., 2015).
Wirkmechanismus
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a manner that is influenced by the spatial orientation of substituents and the different stereoisomers .
Biochemical Pathways
It is known that compounds with a pyrrolidine ring can influence a variety of biological activities, potentially affecting multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical environment can significantly impact the activity of compounds with a pyrrolidine ring .
Eigenschaften
IUPAC Name |
3-[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-19-11-4-2-3-5-12(11)22(17,18)16-7-6-10(9-16)20-13-8-14-21-15-13/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKBPCUNFBOCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

)carb oxamide](/img/structure/B2509990.png)

![methyl 3-[({(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2509994.png)
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509995.png)
![N-(3,5-dimethoxyphenyl)-3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2509999.png)
![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2510001.png)

![N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510005.png)




![2-[1-(Indolizine-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510012.png)
